2-(Chloromethyl)quinoline hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72444. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

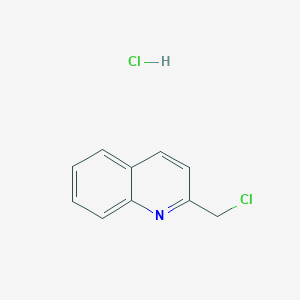

Structure

2D Structure

Properties

IUPAC Name |

2-(chloromethyl)quinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN.ClH/c11-7-9-6-5-8-3-1-2-4-10(8)12-9;/h1-6H,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDETYCRYUBGKCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30190908 | |

| Record name | 2-(Chloromethyl)quinoline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3747-74-8 | |

| Record name | 2-(Chloromethyl)quinoline hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3747-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Chloromethyl)quinoline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003747748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3747-74-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72444 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Chloromethyl)quinoline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(chloromethyl)quinoline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.042 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of 2-(Chloromethyl)quinoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Chloromethyl)quinoline (B1294453) hydrochloride is a pivotal heterocyclic organic compound, serving as a versatile electrophilic intermediate in the landscape of organic synthesis. Characterized by a quinoline (B57606) backbone substituted with a reactive chloromethyl group at the 2-position, this compound is a cornerstone for the synthesis of a wide array of more complex molecules.[1] Its hydrochloride salt form enhances its stability and solubility in polar solvents, rendering it amenable to a variety of reaction conditions.[1] This technical guide provides an in-depth exploration of the chemical and physical properties of 2-(Chloromethyl)quinoline hydrochloride, detailed experimental protocols for its synthesis and analysis, and an overview of its reactivity and applications, particularly in the realm of pharmaceutical development.

Chemical and Physical Properties

This compound presents as a white to off-white or cream to light yellow crystalline solid.[1][2] It is soluble in water and most organic solvents.[3][4] The hydrochloride salt form improves its solubility in polar solvents like water and methanol, a critical factor for achieving homogeneity in reactions.[1]

Identification and General Properties

| Property | Value | Source(s) |

| IUPAC Name | 2-(chloromethyl)quinoline;hydrochloride | [1][5][6][7] |

| Synonyms | α-Chloroquinaldine hydrochloride, 2-Chloromethylchinoline Hydrochloride | [6][7][8][9] |

| CAS Number | 3747-74-8 | [1][2][5][6][7][8][9] |

| EC Number | 223-145-3 | [8][10] |

| Molecular Formula | C₁₀H₉Cl₂N (or C₁₀H₈ClN·HCl) | [1][2][5][6][7][10] |

| Molecular Weight | 214.09 g/mol | [1][5][6][7][8][9][10] |

| Appearance | White to off-white crystalline solid; Cream to light yellow powder | [1][2][3] |

Physicochemical Data

| Property | Value | Source(s) |

| Melting Point | 183-187 °C | [1][3][5][7][8][9] |

| Solubility | Soluble in water and most organic solvents. A 5% solution in water is clear. | [2][3][11] |

| InChI | InChI=1S/C10H8ClN.ClH/c11-7-9-6-5-8-3-1-2-4-10(8)12-9;/h1-6H,7H2;1H | [1][5][8] |

| InChIKey | WDETYCRYUBGKCE-UHFFFAOYSA-N | [1][2][5][6][7] |

| Canonical SMILES | C1=CC=C2C(=C1)C=CC(=N2)CCl.Cl | [1][5][6][7] |

Synthesis and Purification

The primary route for the synthesis of this compound is through the chloromethylation of quinoline.[1][3]

Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

-

Reaction Setup: In a well-ventilated fume hood, a reaction vessel equipped with a stirrer and a reflux condenser is charged with quinoline and an excess of formaldehyde (usually as an aqueous solution, formalin) and concentrated hydrochloric acid.

-

Reaction: The mixture is heated, typically to a temperature range of 60-80 °C, and stirred vigorously. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Intermediate Formation: This reaction forms 2-(chloromethyl)quinoline in situ.

-

Salt Formation: Upon completion of the reaction, the mixture is cooled. The hydrochloride salt may precipitate directly from the reaction mixture. Alternatively, the free base can be isolated and then treated with a solution of hydrochloric acid (e.g., in ethanol (B145695) or ether) to precipitate the hydrochloride salt.[3]

-

Work-up and Purification: The crude product is collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether) to remove unreacted starting materials and byproducts.

-

Recrystallization: The crude solid is then purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product in high purity.

Chemical Reactivity

The synthetic utility of this compound is primarily derived from the reactivity of the chloromethyl group.[11] The C-Cl bond is labile, making the methylene (B1212753) carbon an electrophilic center that is highly susceptible to nucleophilic attack.[1][4]

Nucleophilic Substitution Reactions

This compound readily undergoes nucleophilic substitution reactions, where the chloride ion acts as a good leaving group. This allows for the facile introduction of a wide range of functional groups onto the quinoline scaffold.[11]

Caption: Generalized nucleophilic substitution reaction of 2-(Chloromethyl)quinoline.

Common nucleophiles that can be employed include:

-

Amines (R-NH₂): To form 2-(aminomethyl)quinoline derivatives.

-

Thiols (R-SH): To yield 2-(thiomethyl)quinoline derivatives.

-

Alcohols (R-OH) / Alkoxides (R-O⁻): To produce 2-(alkoxymethyl)quinoline ethers.

-

Cyanide (CN⁻): To form 2-(cyanomethyl)quinoline.

Other Reactions

-

Oxidation: The compound can be oxidized to form quinoline-2-carboxaldehyde or quinoline-2-carboxylic acid using strong oxidizing agents.[1]

-

Reduction: The chloromethyl group can be reduced to a methyl group, forming 2-methylquinoline, using reducing agents like lithium aluminum hydride.[1]

Analytical Methods

A combination of analytical techniques is recommended to confirm the identity and purity of this compound.[1]

Analytical Workflow

Caption: A comprehensive workflow for the analytical validation of the compound.

Experimental Protocols: Analysis

4.2.1. High-Performance Liquid Chromatography (HPLC)

A general reverse-phase HPLC method can be used for purity analysis.[1]

-

Column: C18 column (e.g., 5 µm, 4.6 mm × 250 mm).[12]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water, potentially with an acid modifier like formic acid.[12]

-

Flow Rate: 1.0 mL/min.[12]

-

Detection: UV detection at approximately 225 nm or 254 nm.[1][12]

-

Sample Preparation: The sample is accurately weighed and dissolved in the mobile phase or a suitable solvent like acetonitrile.

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is crucial for confirming the structural integrity of the compound.[1]

-

¹H NMR: The chloromethyl group protons typically resonate at δ ~4.5–5.0 ppm. The aromatic protons of the quinoline ring will appear in the downfield region (typically δ 7.5-8.5 ppm).[1]

-

¹³C NMR: The carbon of the chloromethyl group is expected to resonate at δ ~40–45 ppm.[1] Spectra for this compound are available for reference in public databases such as PubChem.[5]

4.2.3. Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of key functional groups.

-

C-Cl stretch: Expected in the fingerprint region.

-

Aromatic C=C and C=N stretches: Expected in the 1600-1400 cm⁻¹ region.

-

Aromatic C-H stretches: Expected above 3000 cm⁻¹.

-

Reference spectra are available on databases like PubChem, often obtained via ATR-IR or KBr pellet techniques.[5]

Biological Significance and Applications

While this compound is primarily a synthetic intermediate, the quinoline scaffold it provides is a well-established pharmacophore present in numerous biologically active compounds.[4][11]

Role in Drug Development

It serves as a key building block for synthesizing quinoline derivatives with a wide range of pharmacological activities, including:

-

Anticancer: Quinoline derivatives can act as DNA intercalating agents, disrupting DNA replication and transcription in cancer cells.[1]

-

Anti-inflammatory: Some derivatives have shown to inhibit enzymes involved in the inflammatory cascade.[1]

-

Antimicrobial and Antimalarial: The quinoline core is famous for its presence in antimalarial drugs like chloroquine. Derivatives are known to inhibit enzymes like dihydrofolate reductase in parasites.[1][11]

Potential Mechanisms of Action of Derivatives

Caption: Potential mechanisms of action for biologically active quinoline derivatives.

Other Applications

-

Fluorescent Probes: It is a precursor for developing fluorescent probes for detecting metal ions, such as Zn²⁺.[1]

-

Materials Science: Used as a raw material for optical materials, coordination polymers, and other advanced materials.[3]

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage.[10]

-

Precautionary Statements (P-codes): P261, P264, P280, P301+P312, P302+P352, P305+P351+P338.[8][9]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection. Use a dust mask (e.g., N95).[3][8][9]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.

It is crucial to handle this compound in a fume hood with appropriate personal protective equipment. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[3]

References

- 1. This compound | 3747-74-8 | Benchchem [benchchem.com]

- 2. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. chembk.com [chembk.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | C10H9Cl2N | CID 3083823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. jk-sci.com [jk-sci.com]

- 8. benchchem.com [benchchem.com]

- 9. 2-(Chloromethyl)quinoline 97 3747-74-8 [sigmaaldrich.com]

- 10. benchchem.com [benchchem.com]

- 11. nbinno.com [nbinno.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-(Chloromethyl)quinoline hydrochloride (CAS: 3747-74-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Chloromethyl)quinoline (B1294453) hydrochloride is a highly reactive and versatile heterocyclic organic compound, pivotal as a synthetic intermediate in pharmaceutical and materials science. Its quinoline (B57606) core is a well-established pharmacophore found in numerous biologically active molecules, while the reactive chloromethyl group at the 2-position allows for facile nucleophilic substitution, making it an essential building block for a diverse range of derivatives. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, key chemical reactions, and its significant applications in the development of anticancer agents and fluorescent probes. Emphasis is placed on its role in targeting critical cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, and its utility in creating advanced diagnostic tools.

Physicochemical and Spectroscopic Data

2-(Chloromethyl)quinoline hydrochloride is a white to off-white or pale yellow crystalline solid.[1][2][3] Its hydrochloride salt form enhances stability and solubility in polar solvents, which is advantageous for its application in various reaction conditions.[1]

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 3747-74-8 | [4] |

| Molecular Formula | C₁₀H₉Cl₂N (or C₁₀H₈ClN·HCl) | [1][4][5] |

| Molecular Weight | 214.09 g/mol | [4][5] |

| Appearance | White to off-white/pale yellow crystalline powder | [1][2][3] |

| Melting Point | 183–190 °C | [1] |

| Solubility | Soluble in water, DMF, DMSO | [1][3] |

| IUPAC Name | 2-(chloromethyl)quinoline;hydrochloride | [4][6] |

| InChI Key | WDETYCRYUBGKCE-UHFFFAOYSA-N | [5][6] |

| Canonical SMILES | C1=CC=C2C(=C1)C=CC(=N2)CCl.Cl | [4][6] |

Table 2: Spectroscopic Data References

| Spectroscopic Technique | Data Reference | Key Features |

| ¹H NMR | PubChem CID 3083823[4] | Signals corresponding to the aromatic protons of the quinoline ring and a characteristic singlet for the -CH₂Cl protons. |

| ¹³C NMR | SpectraBase[7] | Resonances for the ten carbons of the quinoline scaffold and the chloromethyl group. |

| FTIR | PubChem CID 3083823[4] | Characteristic peaks for C-Cl, C=N, and aromatic C-H stretching and bending vibrations. |

| Mass Spectrometry | N/A | Expected molecular ion peak corresponding to the molecular weight. |

Synthesis and Chemical Reactions

The primary route for the synthesis of this compound involves the chloromethylation of a quinoline precursor.[1] The compound's high reactivity is centered on the chloromethyl group, which readily participates in nucleophilic substitution reactions.[1][2][8]

Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of quinoline with formaldehyde (B43269) and hydrochloric acid.[1] An alternative approach involves the direct chlorination of 2-methylquinoline.[9]

-

Reaction Setup: In a well-ventilated fume hood, combine quinoline (1 equivalent) with an excess of formaldehyde (e.g., paraformaldehyde, 2-3 equivalents) in a suitable reaction vessel.

-

Acidification: Slowly add concentrated hydrochloric acid to the mixture with cooling to manage the exothermic reaction.

-

Reaction Conditions: Heat the reaction mixture, typically at a temperature range of 60-80 °C, for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Upon completion, cool the reaction mixture. The product, this compound, often precipitates from the solution.

-

Purification: Collect the solid product by filtration, wash with a small amount of a non-polar solvent (e.g., cold diethyl ether) to remove organic impurities, and dry under vacuum. Recrystallization from a suitable solvent system like ethanol (B145695)/ether can be performed for further purification.

Key Chemical Reactions

The electrophilic nature of the carbon atom in the chloromethyl group makes it a prime target for nucleophiles.[8] This reactivity is the cornerstone of its utility as a synthetic intermediate.

Reaction with primary or secondary amines yields 2-(aminomethyl)quinoline derivatives, which are scaffolds for various pharmacologically active compounds.

-

Reactant Preparation: Dissolve this compound (1 equivalent) in a polar aprotic solvent such as DMF or acetonitrile.

-

Addition of Base and Nucleophile: Add a suitable base, such as potassium carbonate or triethylamine (B128534) (2-3 equivalents), to neutralize the hydrochloride and facilitate the reaction. Then, add the amine nucleophile (e.g., piperidine, 1.1 equivalents).

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours. Monitor the reaction progress by TLC.

-

Work-up: Once the starting material is consumed, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Reaction with thiols produces 2-(thiomethyl)quinoline derivatives, which are also of interest in medicinal chemistry and as ligands for metal complexes.

-

Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in a solvent like ethanol or DMF.

-

Base and Nucleophile Addition: Add a base such as sodium ethoxide or potassium carbonate (2 equivalents), followed by the thiol (e.g., thiophenol, 1.1 equivalents).

-

Reaction Conditions: Heat the mixture to reflux for several hours, monitoring by TLC.

-

Work-up: After cooling, pour the reaction mixture into water and acidify with a dilute acid (e.g., 1 M HCl) to precipitate the product.

-

Purification: Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.

Diagram 1: General Synthetic Workflow

Caption: General workflow for the synthesis of derivatives from 2-(chloromethyl)quinoline HCl.

Applications in Drug Discovery and Development

The quinoline scaffold is a "privileged structure" in medicinal chemistry, and derivatives of this compound have shown significant promise, particularly as anticancer agents.[10]

Anticancer Activity

Quinoline derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of critical cell signaling pathways.[11] The PI3K/Akt/mTOR pathway, which is frequently deregulated in cancer, is a key target.[11][12] Inhibition of this pathway can lead to decreased cell proliferation and survival, and the induction of apoptosis.[12]

Table 3: Anticancer Activity of Selected Quinoline Derivatives

| Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |

| Quinoline-Chalcone | MGC-803 (Gastric) | 1.38 | [10] |

| Quinoline-Chalcone | HCT-116 (Colon) | 5.34 | [10] |

| Quinoline-Chalcone | MCF-7 (Breast) | 5.21 | [10] |

| 2-Arylquinoline | HeLa (Cervical) | 8.3 | [13] |

| 2-Arylquinoline | PC3 (Prostate) | 31.37 | [13] |

| 4-Substituted Quinoline | HL-60 (Leukemia) | 19.88 (µg/ml) | [14] |

Diagram 2: PI3K/Akt/mTOR Signaling Pathway Inhibition

Caption: PI3K/Akt/mTOR pathway and points of inhibition by quinoline derivatives.

Development of Fluorescent Probes

The inherent fluorescence of many quinoline compounds makes them excellent candidates for the development of fluorescent probes for biological imaging and sensing.[8] this compound serves as a key precursor for creating probes that can detect metal ions, such as Zn²⁺, through mechanisms like chelation-induced fluorescence enhancement.[15]

-

Synthesis of Ligand: React this compound with a suitable chelating agent containing a nucleophilic group (e.g., an amine or thiol) under the conditions described in section 2.2. For instance, reacting it with 3,4-diaminobenzophenone (B196073) in DMF with K₂CO₃ as a base.[15]

-

Purification: Purify the resulting quinoline-ligand conjugate using column chromatography to obtain the pure fluorescent probe.

-

Probe Characterization: Characterize the probe using spectroscopic methods (NMR, Mass Spectrometry, UV-Vis, and Fluorescence Spectroscopy).

-

Fluorescence Titration: To test for metal ion sensitivity, prepare a solution of the probe in a suitable buffer (e.g., Tris-HCl). Incrementally add a stock solution of the target metal ion (e.g., ZnCl₂) and record the fluorescence emission spectrum after each addition.

-

Data Analysis: Plot the change in fluorescence intensity against the metal ion concentration to determine the binding affinity and detection limit.

Diagram 3: Workflow for Fluorescent Probe Application

Caption: Experimental workflow for the application of a quinoline-based fluorescent probe.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage.[4]

Table 4: GHS Hazard Information

| Hazard Statement | Code | Class |

| Harmful if swallowed | H302 | Acute Toxicity, Oral (Category 4) |

| Causes skin irritation | H315 | Skin Corrosion/Irritation (Category 2) |

| May cause an allergic skin reaction | H317 | Skin Sensitization (Category 1) |

| Causes serious eye damage | H318 | Serious Eye Damage/Eye Irritation (Category 1) |

Handling Precautions:

-

Use only in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a dry, dark, and cool place.[1]

Conclusion

This compound (CAS 3747-74-8) is a cornerstone intermediate for synthetic chemists in academia and industry. Its straightforward reactivity, combined with the proven biological and photophysical significance of the quinoline scaffold, ensures its continued importance in the development of novel pharmaceuticals and advanced functional materials. This guide has provided the essential technical information, from fundamental properties to detailed experimental considerations and key applications, to aid researchers in effectively utilizing this powerful synthetic building block.

References

- 1. This compound | 3747-74-8 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. CAS 3747-74-8: Clorhidrato de 2-(clorometil)quinolina [cymitquimica.com]

- 4. This compound | C10H9Cl2N | CID 3083823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(Chloromethyl)quinoline 97 3747-74-8 [sigmaaldrich.com]

- 6. jk-sci.com [jk-sci.com]

- 7. spectrabase.com [spectrabase.com]

- 8. nbinno.com [nbinno.com]

- 9. DE1204231B - Process for the preparation of 2-chloromethyl-pyridines or -quinolines - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 15. benchchem.com [benchchem.com]

2-(Chloromethyl)quinoline hydrochloride molecular weight and formula

A Technical Guide to 2-(Chloromethyl)quinoline (B1294453) Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the chemical properties of 2-(Chloromethyl)quinoline hydrochloride, a key intermediate in organic synthesis. Its utility in the development of novel compounds is of significant interest to the fields of medicinal chemistry and materials science. This guide will cover its fundamental molecular data and provide a context for its application in experimental settings.

Core Molecular Data

The fundamental properties of this compound are summarized below. This data is critical for stoichiometric calculations in synthesis and for the characterization of resulting compounds.

| Property | Value |

| Molecular Formula | C₁₀H₈ClN·HCl[1] |

| C₁₀H₉Cl₂N[2][3] | |

| Molecular Weight | 214.09 g/mol [1][2] |

| CAS Number | 3747-74-8[1][2] |

Experimental Protocols and Applications

This compound serves as a versatile electrophilic intermediate in various organic syntheses.[4] Its primary reactivity is centered on the labile carbon-chlorine bond in the chloromethyl group, which readily allows for nucleophilic substitution reactions.[4]

General Synthesis Protocol

The preparation of this compound is typically achieved through the chloromethylation of quinoline (B57606). A common laboratory-scale method is described as follows:

-

Reaction Setup: Quinoline is reacted with a chloromethylating agent. One common method involves the use of formaldehyde (B43269) and hydrochloric acid.[4]

-

Intermediate Formation: This reaction forms the 2-(chloromethyl)quinoline intermediate.

-

Salt Formation: The intermediate is subsequently treated with hydrochloric acid to yield the more stable hydrochloride salt, which often improves solubility in polar solvents.[4]

Application in Nucleophilic Substitution

The chloromethyl group is a key functional handle for introducing the quinoline moiety into larger molecules.

-

Reactant Preparation: this compound is dissolved in a suitable polar solvent.

-

Nucleophilic Addition: A nucleophile (e.g., an amine, thiol, or alcohol) is added to the solution. The nucleophile attacks the electrophilic carbon of the chloromethyl group.

-

Product Formation: The chlorine atom is displaced, forming a new carbon-nucleophile bond and yielding a 2-substituted quinoline derivative. This reactivity is fundamental to its use as a building block in the synthesis of more complex molecules, including potential drug candidates and functional materials.[3][4]

Visualized Chemical Pathways

The following diagrams illustrate the logical flow of the synthesis and subsequent reactivity of this compound.

Caption: Synthesis workflow for this compound.

Caption: General reactivity pathway via nucleophilic substitution.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(Chloromethyl)quinoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point and solubility of 2-(chloromethyl)quinoline (B1294453) hydrochloride (CAS Number: 3747-74-8), a key intermediate in the synthesis of various organic compounds, including those with potential biological activity.[1] The information presented herein is intended to support research and development activities by providing key physicochemical data and standardized experimental protocols.

Physicochemical Data

The physical and chemical properties of a compound are critical for its handling, formulation, and application in further research.

Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs at a specific temperature, while impurities can lead to a depression and broadening of the melting range.[2][3]

Table 1: Reported Melting Point of 2-(Chloromethyl)quinoline Hydrochloride

| Melting Point Range (°C) | Source |

| 183-187 | [1][4] |

| 145-150 | [1] |

| 183.0 to 187.0 | [5] |

Note: The variation in reported melting points may be attributed to differences in purity and the experimental method used for determination.

Solubility

Solubility is a crucial parameter, particularly in drug discovery and development, as it influences bioavailability and formulation.[6] this compound is a salt, which generally enhances its solubility in polar solvents compared to its free base form.[7]

Table 2: Solubility Profile of this compound

| Solvent | Solubility Description | Source |

| Water | Soluble | [1][7][8] |

| Organic Solvents | Soluble in most | [1] |

A specific data point indicates clear solubility for a 5% solution in water.[8] The free base, 2-(chloromethyl)quinoline, exhibits limited solubility in polar solvents like water and higher solubility in non-polar solvents such as hexane (B92381) or chloroform.[9]

Experimental Protocols

Accurate and reproducible determination of physicochemical properties is essential. The following sections detail standardized methodologies for determining melting point and solubility.

Melting Point Determination: Capillary Method

The capillary method is a common and reliable technique for determining the melting point of a solid.[10]

Protocol:

-

Sample Preparation:

-

Apparatus Setup:

-

Measurement:

-

Heat the sample rapidly to a temperature about 15-20°C below the expected melting point.[11]

-

Decrease the heating rate to approximately 1-2°C per minute to ensure accurate observation.[3][11]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).[3]

-

-

Reporting:

-

The melting point is reported as a range from the temperature of initial melting to the temperature of complete melting.[3]

-

Solubility Determination: Shake-Flask Method

The shake-flask method is considered the gold standard for determining thermodynamic solubility due to its reliability, especially for compounds with low solubility.[12]

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a vial.[12] The excess solid should be visible.

-

Seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid. A mechanical shaker or orbital incubator can be used.

-

-

Sample Separation:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully separate the saturated solution from the excess solid by filtration or centrifugation. Ensure that no solid particles are carried over.

-

-

Concentration Analysis:

-

Determine the concentration of the dissolved this compound in the clear, saturated solution using a suitable analytical method. Common techniques include:

-

High-Performance Liquid Chromatography (HPLC)

-

UV-Vis Spectroscopy

-

Gravimetric analysis (after solvent evaporation)

-

-

-

Calculation and Reporting:

-

The solubility is expressed as the concentration of the solute in the saturated solution, typically in units of mg/mL or mol/L.

-

Diagrams

Experimental Workflow for Melting Point Determination

Caption: Workflow for Melting Point Determination via the Capillary Method.

Logical Flow for Solubility Determination

Caption: Logical Flowchart for Determining Compound Solubility.

References

- 1. chembk.com [chembk.com]

- 2. Determination of Melting Point [wiredchemist.com]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. This compound(3747-74-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. lifechemicals.com [lifechemicals.com]

- 7. CAS 3747-74-8: Clorhidrato de 2-(clorometil)quinolina [cymitquimica.com]

- 8. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. westlab.com [westlab.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. scispace.com [scispace.com]

An In-depth Technical Guide on 2-(Chloromethyl)quinoline hydrochloride as a Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Chloromethyl)quinoline (B1294453) hydrochloride is a versatile and highly reactive synthetic building block that serves as a cornerstone in the development of a wide array of functionalized quinoline (B57606) derivatives. Its inherent reactivity, attributed to the labile chloromethyl group at the 2-position of the quinoline scaffold, makes it an invaluable precursor in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and reactivity of 2-(chloromethyl)quinoline hydrochloride. Detailed experimental protocols for its preparation and subsequent nucleophilic substitution reactions are presented, alongside a thorough compilation of its physicochemical and spectral data. Furthermore, this guide explores its application in the synthesis of biologically active molecules, with a particular focus on the development of kinase inhibitors targeting critical signaling pathways in cancer and other diseases.

Introduction

The quinoline moiety is a privileged scaffold in medicinal chemistry, found in a multitude of natural products and synthetic drugs exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The introduction of a reactive functional group onto the quinoline core provides a powerful tool for the construction of diverse molecular architectures. This compound stands out as a particularly useful intermediate due to the electrophilic nature of the chloromethyl group, which readily undergoes nucleophilic substitution reactions.[2] This allows for the facile introduction of various pharmacophores and functional groups, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents.[3] This guide aims to provide researchers and drug development professionals with a detailed technical resource on the utilization of this compound as a key synthetic intermediate.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The following tables summarize its key quantitative data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 3747-74-8 | [1] |

| Molecular Formula | C₁₀H₉Cl₂N | [1] |

| Molecular Weight | 214.09 g/mol | [1] |

| Appearance | Pale yellow to cream or light pink powder | [4] |

| Melting Point | 183–187 °C | [5] |

| Solubility | Soluble in water and polar organic solvents like methanol (B129727) and DMSO.[5][6] |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference(s) |

| ¹H NMR | Spectral data available, with the chloromethyl protons typically resonating around 4.5–5.0 ppm. | [5] |

| ¹³C NMR | Spectral data available, with the chloromethyl carbon resonating around 40–45 ppm. | [5][7] |

| Infrared (IR) | KBr wafer and ATR-IR spectra are available. | [1] |

| Mass Spectrometry | Data available in public databases. | [1] |

Synthesis and Reactivity

Synthesis of this compound

The most common method for the synthesis of this compound is through the chlorination of 2-methylquinoline (B7769805).[8] This process typically involves the use of a chlorinating agent in an inert solvent.

Synthesis of this compound.

Reactivity: Nucleophilic Substitution

The primary mode of reactivity for this compound is nucleophilic substitution at the chloromethyl carbon.[3] The electron-withdrawing nature of the quinoline ring enhances the electrophilicity of this carbon, making it susceptible to attack by a wide range of nucleophiles, including amines, thiols, and alkoxides.[3]

General workflow for nucleophilic substitution.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a general procedure for the chlorination of 2-methylpyridines and -quinolines.[8]

Materials:

-

2-Methylquinoline

-

Carbon tetrachloride (CCl₄)

-

Anhydrous sodium carbonate (Na₂CO₃)

-

Chlorine gas (Cl₂)

-

Hydrochloric acid (HCl) gas

Procedure:

-

In a reaction vessel equipped with a stirrer, gas inlet, and reflux condenser, dissolve 2-methylquinoline in carbon tetrachloride.

-

Add a twofold molar excess of anhydrous sodium carbonate to the solution.

-

Heat the mixture to 60-65 °C.

-

Bubble chlorine gas through the heated solution for approximately 3 hours. The sodium carbonate serves to neutralize the HCl gas generated during the reaction.

-

Monitor the reaction progress by a suitable method (e.g., TLC or GC).

-

Upon completion, cool the reaction mixture and filter to remove the sodium carbonate and sodium chloride.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain crude 2-(chloromethyl)quinoline.

-

Dissolve the crude product in a suitable solvent and bubble dry HCl gas through the solution to precipitate this compound.

-

Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.

General Protocol for Nucleophilic Substitution with an Amine

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

-

This compound

-

Amine (e.g., piperidine, aniline (B41778) derivative)

-

Potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of the amine in DMF, add a slight molar excess of potassium carbonate.

-

Add this compound (1 equivalent) to the mixture.

-

Stir the reaction mixture at room temperature or heat gently (e.g., 50-80 °C) until the starting material is consumed, as monitored by TLC.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica (B1680970) gel or by recrystallization.

Applications in Drug Discovery: Targeting Kinase Signaling Pathways

Derivatives of 2-(chloromethyl)quinoline have shown significant promise as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases such as cancer.[9]

Glycogen Synthase Kinase 3 (GSK-3) Inhibition

GSK-3 is a serine/threonine kinase involved in a wide range of cellular processes, including metabolism, cell proliferation, and apoptosis.[10] Its dysregulation is implicated in several diseases, including neurodegenerative disorders and cancer.

Simplified GSK-3 signaling pathway and inhibition.

Pim-1 Kinase Inhibition

Pim-1 is a proto-oncogenic serine/threonine kinase that plays a crucial role in cell survival and proliferation.[11] It is overexpressed in various cancers, making it an attractive therapeutic target.

Simplified Pim-1 signaling pathway and inhibition.

mTORC1 Inhibition

The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2. mTORC1 is a central regulator of cell growth, proliferation, and metabolism.[12]

Simplified mTORC1 signaling pathway and inhibition.

Casein Kinase 2 (CK2) Inhibition

CK2 is a constitutively active serine/threonine kinase that is involved in cell growth, proliferation, and suppression of apoptosis.[13] It is overexpressed in many cancers and is a target for cancer therapy.

Simplified CK2 signaling pathways and inhibition.

Conclusion

This compound is a powerful and versatile building block in organic synthesis, particularly for the development of novel pharmaceutical agents. Its well-defined reactivity, coupled with the inherent biological significance of the quinoline scaffold, makes it an indispensable tool for medicinal chemists. This guide has provided a comprehensive overview of its properties, synthesis, and reactivity, along with detailed experimental protocols. The exploration of its application in the synthesis of kinase inhibitors highlights its potential for the development of targeted therapies for a range of diseases. Further research into the derivatization of this scaffold is likely to yield new and potent biologically active molecules.

References

- 1. This compound | C10H9Cl2N | CID 3083823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 109510250 [thermofisher.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 3747-74-8 | Benchchem [benchchem.com]

- 6. Identification of quinones as novel PIM1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. DE1204231B - Process for the preparation of 2-chloromethyl-pyridines or -quinolines - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jopir.in [jopir.in]

- 13. Synthesis and SAR of inhibitors of protein kinase CK2: novel tricyclic quinoline analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthetic Versatility of 2-(Chloromethyl)quinoline Hydrochloride: A Gateway to Novel Quinoline Derivatives for Drug Discovery

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of 2-(chloromethyl)quinoline (B1294453) hydrochloride as a versatile building block in the synthesis of novel quinoline (B57606) derivatives with significant therapeutic potential. The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, and its functionalization via 2-(chloromethyl)quinoline hydrochloride offers a direct and efficient route to a diverse array of biologically active molecules. This guide provides detailed experimental protocols, comprehensive quantitative data, and visualizations of key synthetic and biological pathways to empower researchers in the fields of oncology, infectious diseases, and inflammation.

Core Synthesis and Characterization

This compound is a highly reactive electrophilic intermediate, primarily utilized in nucleophilic substitution reactions.[1] The labile carbon-chlorine bond in the chloromethyl group allows for the facile introduction of a wide range of functional groups by reacting with various nucleophiles such as amines, thiols, and phenols.[1]

Synthesis of N-Substituted (Quinolin-2-yl)methanamine Derivatives

The reaction of this compound with primary or secondary amines is a cornerstone of its synthetic utility, yielding a diverse library of N-substituted (quinolin-2-yl)methanamine derivatives.

Experimental Protocol: General Procedure for the Synthesis of N-((Quinolin-2-yl)methyl)aniline Derivatives

To a solution of a substituted aniline (B41778) (1.0 mmol) and a base such as potassium carbonate or triethylamine (B128534) (2.0 mmol) in a suitable solvent like acetonitrile (B52724) or DMF (10 mL) is added this compound (1.0 mmol). The reaction mixture is stirred at room temperature or heated to reflux, depending on the reactivity of the aniline, and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired N-((quinolin-2-yl)methyl)aniline derivative.

| Compound ID | Nucleophile | Yield (%) | M.P. (°C) | Spectroscopic Data |

| 1a | Aniline | 85 | 110-112 | ¹H NMR (CDCl₃, δ): 8.08 (d, 1H), 7.98 (d, 1H), 7.72 (t, 1H), 7.65 (d, 1H), 7.51 (t, 1H), 7.20-7.30 (m, 3H), 6.75-6.85 (m, 3H), 4.60 (s, 2H), 4.55 (br s, 1H). MS (ESI): m/z 235 [M+H]⁺. |

| 1b | 4-Methylaniline | 88 | 125-127 | ¹H NMR (CDCl₃, δ): 8.07 (d, 1H), 7.97 (d, 1H), 7.71 (t, 1H), 7.64 (d, 1H), 7.50 (t, 1H), 7.18 (d, 1H), 7.05 (d, 2H), 6.65 (d, 2H), 4.58 (s, 2H), 4.45 (br s, 1H), 2.28 (s, 3H). MS (ESI): m/z 249 [M+H]⁺. |

| 1c | 4-Methoxyaniline | 82 | 130-132 | ¹H NMR (CDCl₃, δ): 8.06 (d, 1H), 7.96 (d, 1H), 7.70 (t, 1H), 7.63 (d, 1H), 7.49 (t, 1H), 7.17 (d, 1H), 6.80 (d, 2H), 6.70 (d, 2H), 4.55 (s, 2H), 4.35 (br s, 1H), 3.75 (s, 3H). MS (ESI): m/z 265 [M+H]⁺. |

Synthesis of 2-((Arylthio)methyl)quinoline Derivatives

Thiophenols readily react with this compound to produce 2-((arylthio)methyl)quinoline derivatives, which have shown promise as antimicrobial and anticancer agents.

Experimental Protocol: General Procedure for the Synthesis of 2-((Arylthio)methyl)quinoline Derivatives

A mixture of a substituted thiophenol (1.0 mmol), this compound (1.0 mmol), and a base like potassium carbonate (2.0 mmol) in a polar aprotic solvent such as DMF (10 mL) is stirred at room temperature for several hours. The reaction progress is monitored by TLC. After completion, the mixture is diluted with water, and the product is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The resulting crude product is purified by column chromatography to yield the pure 2-((arylthio)methyl)quinoline.

| Compound ID | Nucleophile | Yield (%) | M.P. (°C) | Spectroscopic Data |

| 2a | Thiophenol | 90 | 78-80 | ¹H NMR (CDCl₃, δ): 8.05 (d, 1H), 7.95 (d, 1H), 7.70 (t, 1H), 7.62 (d, 1H), 7.50 (t, 1H), 7.40-7.45 (m, 2H), 7.25-7.35 (m, 3H), 4.35 (s, 2H). MS (ESI): m/z 252 [M+H]⁺. |

| 2b | 4-Chlorothiophenol | 92 | 105-107 | ¹H NMR (CDCl₃, δ): 8.06 (d, 1H), 7.96 (d, 1H), 7.71 (t, 1H), 7.63 (d, 1H), 7.51 (t, 1H), 7.35 (d, 2H), 7.25 (d, 2H), 4.32 (s, 2H). MS (ESI): m/z 286 [M+H]⁺. |

| 2c | 4-Methylthiophenol | 89 | 88-90 | ¹H NMR (CDCl₃, δ): 8.04 (d, 1H), 7.94 (d, 1H), 7.69 (t, 1H), 7.61 (d, 1H), 7.49 (t, 1H), 7.30 (d, 2H), 7.10 (d, 2H), 4.30 (s, 2H), 2.32 (s, 3H). MS (ESI): m/z 266 [M+H]⁺. |

Biological Significance and Signaling Pathways

Quinoline derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] Recent research has highlighted the potential of quinoline-based compounds to modulate critical cellular signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and STAT3 pathways.

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling cascade is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[3][4] Several quinoline derivatives have been identified as potent inhibitors of this pathway, demonstrating their potential as anticancer therapeutics.[5][6][7][8][9]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by novel quinoline derivatives.

Modulation of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in tumor cell proliferation, survival, and angiogenesis. Constitutive activation of STAT3 is observed in a wide range of human cancers, making it an attractive target for anticancer drug development.[3][10] Quinoline-based compounds have emerged as promising STAT3 inhibitors.[3][10][11]

Caption: Modulation of the STAT3 signaling pathway by novel quinoline derivatives.

Conclusion

This compound stands out as a powerful and versatile precursor for the synthesis of a vast array of novel quinoline derivatives. The straightforward and efficient synthetic protocols, coupled with the significant biological activities of the resulting compounds, underscore its importance in modern drug discovery and development. This guide provides a solid foundation for researchers to explore the rich chemistry of quinolines and to develop new therapeutic agents targeting critical disease pathways.

References

- 1. This compound | 3747-74-8 | Benchchem [benchchem.com]

- 2. echemcom.com [echemcom.com]

- 3. benthamscience.com [benthamscience.com]

- 4. benchchem.com [benchchem.com]

- 5. 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. 2-Guanidinoquinazolines as new inhibitors of the STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-Guanidinoquinazolines as new inhibitors of the STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilic Reactivity of 2-(Chloromethyl)quinoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Chloromethyl)quinoline (B1294453) hydrochloride is a pivotal heterocyclic compound renowned for its high electrophilic reactivity, primarily centered at the chloromethyl group. This reactivity makes it a versatile building block in synthetic organic chemistry, particularly in the pharmaceutical industry for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the electrophilic nature of 2-(chloromethyl)quinoline hydrochloride, detailing its reactions with various nucleophiles, presenting quantitative data, and outlining experimental protocols. The document also explores the biological significance of the resulting quinoline (B57606) derivatives, including their roles in anticancer and antimicrobial applications.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals. The introduction of a chloromethyl group at the 2-position of the quinoline ring, and its subsequent conversion to the hydrochloride salt, yields this compound. This modification significantly enhances the electrophilicity of the methylene (B1212753) carbon, rendering it highly susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of its utility as a precursor for a wide array of 2-substituted quinoline derivatives.[1]

The hydrochloride salt form improves the compound's stability and solubility in polar solvents, facilitating its use in various reaction conditions.[2] The electron-withdrawing nature of the quinoline ring further activates the chloromethyl group, making the chlorine atom an excellent leaving group in nucleophilic substitution reactions.[1] Consequently, this compound serves as a key intermediate in the synthesis of compounds with diverse biological activities, including anticancer and antimicrobial properties.[3][4][5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling and use in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉Cl₂N | [6] |

| Molecular Weight | 214.09 g/mol | |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 183-187 °C | [2] |

| CAS Number | 3747-74-8 | |

| Solubility | Soluble in polar solvents like water and methanol | [2] |

Electrophilic Reactivity and Reaction Mechanisms

The primary mode of reactivity for this compound is nucleophilic substitution, predominantly following a bimolecular (SN2) mechanism. The electrophilic carbon of the chloromethyl group is the site of attack by a nucleophile, leading to the displacement of the chloride ion.

The general workflow for this reaction can be visualized as follows:

Caption: General workflow for the nucleophilic substitution reaction of this compound.

The reaction mechanism is a concerted process where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs.

Caption: Generalized SN2 mechanism for the reaction of this compound.

Reactions with Nucleophiles: Quantitative Data and Experimental Protocols

This compound reacts with a wide range of nucleophiles, including N-nucleophiles, S-nucleophiles, and O-nucleophiles, to yield a diverse array of 2-substituted quinoline derivatives.

Reactions with N-Nucleophiles

Nitrogen-containing nucleophiles, such as primary and secondary amines, are common reaction partners for this compound, leading to the formation of 2-(aminomethyl)quinoline derivatives. These products have shown significant potential as anticancer agents.[3][7]

Table 1: Reaction of this compound with N-Nucleophiles

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Methylamine (B109427) | 2-((Methylamino)methyl)quinoline | 40% aq. CH₃NH₂, 10°C to rt, 3 h | 92 | [8] |

| Aniline (B41778) | 2-((Phenylamino)methyl)quinoline | K₂CO₃, DMF, 60°C, 90 min | 85 | [2] |

| Substituted Anilines | 2-((Arylamino)methyl)quinolines | Varies | Good to excellent | [9] |

Experimental Protocol: Synthesis of 2-((Methylamino)methyl)quinoline [8]

-

Suspend this compound (3.00 g, 14.01 mmol) in aqueous methylamine (40 mL, 40 wt % in H₂O) at 10°C under a nitrogen atmosphere.

-

After 20 minutes, allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.

-

Dilute the mixture with water and extract with dichloromethane.

-

Dry the combined organic extracts over MgSO₄ and concentrate under reduced pressure to afford the product as a brown oil.

Reactions with S-Nucleophiles

Sulfur nucleophiles, such as thiols and thiophenols, readily react with this compound to form 2-((arylthio)methyl)quinoline derivatives. These compounds have been investigated for their antimicrobial properties.[4][10]

Table 2: Reaction of this compound with S-Nucleophiles

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Thiophenol | 2-((Phenylthio)methyl)quinoline | NaHCO₃, Acetone (B3395972), warm, 6 h | Not specified | [11] |

| Substituted Thiophenols | 2-((Arylthio)methyl)quinolines | Varies | Good to excellent | [12] |

Experimental Protocol: General Synthesis of 2-((Arylthio)methyl)quinolines [11]

-

To a suspension of this compound (0.01 mol) and the desired thiophenol (0.01 mol) in acetone (50 mL) in a round-bottom flask, add sodium bicarbonate (0.02 mol).

-

Warm the mixture on a steam bath for approximately six hours, monitoring the reaction progress by TLC.

-

Upon completion, make the solution basic with 5% ammonium (B1175870) hydroxide.

-

Collect the final product after solvent recovery.

Reactions with O-Nucleophiles

Oxygen nucleophiles, including alcohols and phenols, can also displace the chloride from this compound, although sometimes requiring stronger bases or harsher conditions to deprotonate the nucleophile.

Table 3: Reaction of this compound with O-Nucleophiles

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Phenol (B47542) | 2-(Phenoxymethyl)quinoline | Base (e.g., K₂CO₃), DMF | Not specified | [2] |

Experimental Protocol: General Synthesis of 2-(Phenoxymethyl)quinolines

-

To a solution of the desired phenol (1.1 eq) in a suitable solvent such as DMF, add a base like potassium carbonate (2.0 eq).

-

Add this compound (1.0 eq) to the mixture.

-

Heat the reaction mixture and monitor its progress by TLC.

-

Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent.

-

Wash, dry, and concentrate the organic layer, followed by purification of the crude product.

Biological Significance and Applications in Drug Development

The 2-substituted quinoline derivatives synthesized from this compound are of significant interest in drug development due to their wide range of biological activities.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of 2-substituted quinolines against various cancer cell lines.[3] For instance, certain 2-arylquinoline derivatives have shown dual inhibitory activity against EGFR and FAK kinases, which are crucial in cancer cell proliferation and metastasis.[13] Aminodihydroquinoline analogs have been identified as proapoptotic agents, inducing cell cycle arrest at the G2/M checkpoint.[7] The general structure of these bioactive molecules often involves an aromatic or heteroaromatic amine linked to the quinoline core via the methylene bridge.

Caption: Simplified signaling pathway showing the anticancer effect of 2-substituted quinoline derivatives.

Antimicrobial Activity

Derivatives of this compound have also exhibited significant antimicrobial activity against a range of bacteria and fungi.[5] For example, 2-thio-substituted quinolines have been synthesized and shown to be effective against various microbial strains.[10][14] The introduction of different functional groups onto the quinoline scaffold allows for the fine-tuning of antimicrobial potency and spectrum.

Spectroscopic Characterization

The structural elucidation of the synthesized 2-substituted quinoline derivatives relies on standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is crucial for confirming the substitution at the 2-position. The methylene protons (-CH₂-) typically appear as a singlet, with its chemical shift dependent on the nature of the attached nucleophile. Aromatic protons of the quinoline ring and the substituent provide characteristic signals in the downfield region.[15]

-

¹³C NMR: The carbon NMR spectrum confirms the number of unique carbon atoms and provides information about their chemical environment. The methylene carbon signal is a key indicator of successful substitution.[16]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the product and to gain insights into its fragmentation pattern, further confirming the structure.[15]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as N-H or S-H stretching for amine and thiol derivatives, respectively.[15]

An example of the expected spectroscopic data for a representative product, 2-((phenylamino)methyl)quinoline, is provided below.

Table 4: Expected Spectroscopic Data for 2-((Phenylamino)methyl)quinoline

| Technique | Expected Data | Reference |

| ¹H NMR (CDCl₃, δ ppm) | ~4.5 (s, 2H, -CH₂-), ~6.7-8.2 (m, 11H, Ar-H) | [17] |

| ¹³C NMR (CDCl₃, δ ppm) | ~48 (-CH₂-), ~113-160 (Ar-C) | [16] |

| MS (EI, m/z) | [M]⁺ at 234 | [16] |

Conclusion

This compound is a highly valuable and reactive electrophile that serves as a cornerstone for the synthesis of a diverse range of 2-substituted quinoline derivatives. Its predictable reactivity, primarily through an SN2 mechanism, allows for the facile introduction of various nucleophiles, leading to compounds with significant biological potential, particularly in the realms of anticancer and antimicrobial drug discovery. This guide has provided an in-depth overview of its electrophilic nature, supported by quantitative data, detailed experimental protocols, and insights into the biological applications of its derivatives, making it a valuable resource for researchers in the field.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 3747-74-8 | Benchchem [benchchem.com]

- 3. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimicrobial Activity of Synthesized 2-Methylthiobenzo[g][1,2,4]- triazolo[1,5-a]quinazoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C10H9Cl2N | CID 3083823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis and anticancer activity of aminodihydroquinoline analogs: identification of novel proapoptotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. Kinetics of the reaction of chloromethylated phenols with aniline and substituted anilines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis of new 2-thio-[1,2,4]triazolo[1,5-c]quinazoline derivatives and its antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sphinxsai.com [sphinxsai.com]

- 12. TsCl-promoted thiolation of quinoline N-oxides with thiophenols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. rsc.org [rsc.org]

- 16. spectrabase.com [spectrabase.com]

- 17. 2-Phenylquinoline | C15H11N | CID 71545 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Quinoline Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline (B57606) scaffold, a bicyclic aromatic heterocycle, stands as a "privileged structure" in the realm of medicinal chemistry. Its versatile nature and ability to interact with a wide array of biological targets have cemented its importance in the development of therapeutic agents across diverse disease areas. This technical guide provides a comprehensive overview of the quinoline core, detailing its synthesis, physicochemical properties, and profound impact on drug discovery, with a focus on its applications in anticancer, antimalarial, and antibacterial therapies. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways.

I. The Quinoline Core: Physicochemical Properties and Synthetic Strategies

Quinoline, with the chemical formula C₉H₇N, is a weak tertiary base. The presence of the nitrogen atom in the heterocyclic ring system significantly influences its electronic properties, making it an electron-deficient system. This inherent characteristic allows for a wide range of chemical modifications, enabling the fine-tuning of its pharmacokinetic and pharmacodynamic profiles.

The synthesis of the quinoline scaffold is a well-established area of organic chemistry, with several named reactions providing versatile routes to a diverse array of derivatives. These classical methods, though developed over a century ago, remain fundamental in the synthesis of quinoline-based compounds.

Key Synthetic Methodologies

1. Skraup Synthesis: This reaction involves the condensation of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent (such as nitrobenzene) to produce quinoline.[1][2] It is a robust method for generating the core quinoline structure.

2. Friedländer Synthesis: This method provides a straightforward route to substituted quinolines through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or a base.[3][4]

3. Combes Quinoline Synthesis: The Combes synthesis utilizes the acid-catalyzed reaction of an aniline with a β-diketone to yield 2,4-disubstituted quinolines.[5][6]

4. Doebner-von Miller Reaction: This reaction, also known as the Skraup-Doebner-Von Miller quinoline synthesis, involves the reaction of an aniline with an α,β-unsaturated carbonyl compound to form quinolines.[4][7]

II. Pharmacological Significance of the Quinoline Scaffold

The versatility of the quinoline ring has been exploited to develop a multitude of drugs with a broad spectrum of biological activities.[8][9] Its derivatives have shown significant promise and clinical success in various therapeutic areas.

Anticancer Activity

Quinoline derivatives are prominent in oncology research, with several approved drugs and numerous candidates in clinical trials.[5][10] Their anticancer effects are mediated through various mechanisms of action, including the inhibition of critical cellular signaling pathways that govern cell proliferation, survival, and angiogenesis.[11]

Kinase Inhibition: A primary mechanism of action for many quinoline-based anticancer agents is the inhibition of protein kinases.[12] These enzymes play a crucial role in signal transduction pathways that are often dysregulated in cancer.

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Several quinoline derivatives have been developed as potent inhibitors of key kinases within this pathway, such as PI3K and mTOR.[13][14][15]

-

VEGFR Signaling: Vascular Endothelial Growth Factor Receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Quinoline-based compounds have been designed to inhibit VEGFR kinase activity, thereby disrupting the tumor blood supply.[9][16][17]

Antimalarial Activity

The quinoline scaffold is historically significant in the fight against malaria. Drugs like chloroquine (B1663885) and mefloquine (B1676156) have been mainstays in antimalarial therapy for decades.[2] Their primary mechanism of action involves interfering with the detoxification of heme in the malaria parasite.[13] During its life cycle within red blood cells, the parasite digests hemoglobin, releasing toxic heme. Quinoline antimalarials are thought to accumulate in the parasite's acidic food vacuole and inhibit the polymerization of heme into non-toxic hemozoin, leading to a buildup of toxic heme and parasite death.[13][18]

Antibacterial Activity

Quinoline derivatives, particularly the fluoroquinolones, represent a major class of synthetic broad-spectrum antibacterial agents.[16][19] These compounds act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair. This dual-targeting mechanism contributes to their potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.[19]

III. Quantitative Biological Data

The following tables summarize the biological activity of representative quinoline derivatives, providing a quantitative basis for comparison and further development.

Table 1: Anticancer Activity of Selected Quinoline Derivatives

| Compound/Drug | Target(s) | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |

| Bosutinib (B1684425) | Src/Abl | K562 (CML) | 0.001-0.003 | [20] |

| Cabozantinib (B823) | c-Met, VEGFR2 | Various | 0.001-0.01 | [20] |

| Anlotinib | VEGFR, PDGFR, FGFR, c-Kit | Various | 0.001-0.01 | [21] |

| Quinoline-Chalcone Hybrid (12e) | Not specified | MGC-803 (Gastric) | 1.38 | [21] |

| Quinoline-Chalcone Hybrid (12e) | Not specified | HCT-116 (Colon) | 5.34 | [21] |

| Quinoline-Chalcone Hybrid (12e) | Not specified | MCF-7 (Breast) | 5.21 | [21] |

| Isatin-Quinoline Hybrid (12) | VEGFR-2 | Caco-2 (Colon) | 0.58 | [22] |

| Isatin-Quinoline Hybrid (12) | VEGFR-2 | MDA-MB-231 (Breast) | 0.94 | [22] |

Table 2: Antibacterial Activity of Selected Quinoline Derivatives

| Compound/Drug | Bacterial Strain | MIC (µg/mL) | Reference(s) |

| Ciprofloxacin | E. coli | 0.008-0.03 | [23] |

| Ciprofloxacin | S. aureus | 0.12-0.5 | [23] |

| Levofloxacin | S. pneumoniae | 1 | [24] |

| Levofloxacin | P. aeruginosa | 0.5-2 | [24] |

| Quinolone Hybrid (5d) | MRSA | 0.125 | [23] |

| Quinolone Hybrid (5d) | E. coli | 1 | [23] |

| Quinoline-2-one (6c) | MRSA | 0.75 | [7] |

| Quinoline-2-one (6c) | VRE | 0.75 | [7] |

| Quinoline-based Hybrid (7b) | S. aureus | 2 | [25] |

| Quinoline-based Hybrid (7b) | M. tuberculosis | 10 | [25] |

Table 3: Pharmacokinetic Parameters of Selected Quinoline-Based Drugs

| Drug | Bioavailability (%) | Tₘₐₓ (h) | t₁/₂ (h) | Clearance (L/h) | Volume of Distribution (L) | Reference(s) |

| Chloroquine | ~89 | 2-4 | 240-1440 | 13.8 | 13,000 | [12][14][18][26] |

| Mefloquine | ~85 | 6-24 | 312-504 | 1.56 | 1,330 | [1][13][19][27] |

| Bosutinib | Not determined | 4-6 | ~22 | 189 | 7,537 | [2][16][28] |

| Cabozantinib | Not determined | 2-5 | ~99 | 2.2 | 319 | [23][29][30] |

IV. Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of quinoline derivatives are crucial for reproducible research and development.

Synthesis Protocols

General Protocol for Friedländer Synthesis of a Substituted Quinoline:

-

Reactant Preparation: In a suitable reaction vessel, dissolve the 2-aminoaryl aldehyde or ketone (1.0 mmol) and the compound containing an α-methylene group (e.g., ethyl acetoacetate, 1.2 mmol) in a suitable solvent (e.g., ethanol, 10 mL).

-

Catalyst Addition: Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid, 10 mol%) or a base (e.g., piperidine, 20 mol%) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If an acid catalyst was used, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.[3]

General Protocol for Skraup Synthesis of Quinoline:

-

Reactant Mixture: In a large, robust reaction vessel equipped with a reflux condenser and a mechanical stirrer, carefully mix aniline (1.0 eq), glycerol (3.0 eq), and an oxidizing agent such as nitrobenzene (B124822) (0.4 eq).

-

Acid Addition: Slowly and with vigorous stirring, add concentrated sulfuric acid (e.g., 100 ml for 1 mole of aniline). The reaction is highly exothermic and may require external cooling to control the temperature.

-

Initiation: Gently heat the mixture to initiate the reaction. Once started, the reaction may proceed vigorously.

-

Reaction Completion: After the initial vigorous reaction subsides, continue heating the mixture at a controlled temperature (e.g., 140-150°C) for several hours to ensure completion.

-

Work-up: Allow the reaction mixture to cool and then carefully dilute it with water. Neutralize the excess acid with a concentrated solution of sodium hydroxide.

-

Isolation: Isolate the crude quinoline by steam distillation.

-

Purification: Separate the quinoline layer from the distillate, dry it over a suitable drying agent (e.g., anhydrous potassium carbonate), and purify by distillation.[2][17]

Biological Assay Protocols

MTT Assay for Cytotoxicity:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Treat the cells with various concentrations of the quinoline derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

-

MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours.

-

Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-